molecular formula C14H18ClF2NO2 B13157775 Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13157775
M. Wt: 305.75 g/mol
InChI Key: NUJIRRHTZVSJFD-MNMPKAIFSA-N
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Description

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a difluoromethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides under basic conditions.

    Introduction of the Difluoromethyl Group: This can be done using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

    Esterification: The carboxylate group is introduced through esterification reactions.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoromethyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl (3S,4S)-4-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Uniqueness

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of both benzyl and difluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18ClF2NO2

Molecular Weight

305.75 g/mol

IUPAC Name

methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C14H17F2NO2.ClH/c1-19-14(18)12-9-17(8-11(12)13(15)16)7-10-5-3-2-4-6-10;/h2-6,11-13H,7-9H2,1H3;1H/t11-,12-;/m1./s1

InChI Key

NUJIRRHTZVSJFD-MNMPKAIFSA-N

Isomeric SMILES

COC(=O)[C@@H]1CN(C[C@H]1C(F)F)CC2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1CN(CC1C(F)F)CC2=CC=CC=C2.Cl

Origin of Product

United States

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